beta-L-glucopyranose
Description
Contextualizing Beta-L-Glucopyranose within the Monosaccharide Landscape
Monosaccharides, the fundamental units of carbohydrates, are classified based on the number of carbon atoms and the nature of their carbonyl group (aldehyde or ketone). Glucose, a six-carbon aldose (aldohexose), is the most abundant monosaccharide in nature. rhhz.net Its structure contains multiple chiral centers, giving rise to a variety of stereoisomers.
The most fundamental of these isomeric distinctions is the D- and L-configuration, determined by the orientation of the hydroxyl group on the chiral carbon furthest from the carbonyl group. kamrupcollege.co.in In D-glucose, this hydroxyl group is on the right in the Fischer projection, whereas in L-glucose, it is on the left. numberanalytics.com this compound is the L-enantiomer of D-glucose. wikipedia.org Like its D-isomer, L-glucose exists predominantly in a cyclic form in solution. wikipedia.org
This cyclization occurs through an intramolecular reaction between the aldehyde group at C1 and the hydroxyl group at C5, forming a six-membered ring known as a pyranose. libretexts.org This reaction creates a new chiral center at C1, the anomeric carbon. The orientation of the hydroxyl group on this anomeric carbon determines whether the anomer is alpha (α) or beta (β). muni.cz In this compound, the anomeric hydroxyl group has a specific orientation relative to the other substituents on the pyranose ring. ebi.ac.uk While D-glucose is central to energy metabolism in virtually all living organisms, L-glucose is not typically metabolized, a direct consequence of the stereospecificity of enzymes like hexokinase, which cannot phosphorylate it. wikipedia.orgmdpi.com
Historical Perspectives on L-Sugar Research and this compound Discovery
The foundation for understanding the stereochemical diversity of sugars was laid in the late 19th century by the pioneering work of Emil Fischer. cdnsciencepub.com His research established the structures of many monosaccharides and introduced the D/L nomenclature system, which remains fundamental to carbohydrate chemistry. Fischer's work included the first reported chemical synthesis of L-glucose from L-arabinose. cdnsciencepub.com
For much of the 20th century, L-sugars were primarily of academic interest, being rare in nature and expensive to synthesize. cdnsciencepub.com However, a growing interest in their potential biochemical properties, particularly as non-caloric sweeteners, spurred further research. cdnsciencepub.com This was based on the observation that many L-sugars taste sweet like their D-counterparts but are not metabolized by the body. cdnsciencepub.com
Significance of this compound in Modern Glycoscience Research
In modern glycoscience, this compound and other L-sugars serve as invaluable tools for elucidating complex biological phenomena. Their primary significance stems from their general inability to be processed by the enzymes that have evolved to specifically recognize and metabolize D-sugars. mdpi.com This metabolic resistance allows researchers to probe the intricacies of biological systems in unique ways.
Detailed Research Findings:
Probing Enzyme Specificity: L-sugars are used to study the specificity of enzymes involved in carbohydrate metabolism. numberanalytics.com By comparing the interaction of an enzyme with both D- and L-enantiomers, scientists can map the steric and electronic requirements of the enzyme's active site. numberanalytics.com For example, the fact that hexokinase does not phosphorylate L-glucose is a classic demonstration of its high stereospecificity. wikipedia.org The creation of an evolved galactokinase (Y371H) that can phosphorylate both D- and L-sugars highlights the potential to engineer enzyme specificity for biotechnological applications. pnas.org
Investigating Carbohydrate-Protein Interactions: The recognition of carbohydrates by proteins is a critical event in countless biological processes, including cell signaling, immune response, and pathogen recognition. nih.govnih.gov L-sugars can be used as molecular probes to understand the specificity of these interactions. numberanalytics.com For instance, by synthesizing glycans containing L-sugars, researchers can investigate the binding preferences of glycan-binding proteins (GBPs), such as lectins. muni.czacs.org Computational studies modeling the interaction of glucose conformers with aromatic amino acid residues, which are common in lectin active sites, further aid in understanding the forces driving these recognition events. muni.cz
Drug Development and Diagnostics: The unique properties of L-sugars have attracted interest in pharmaceutical research. Because they are not metabolized, they have been explored as potential non-caloric sweeteners. wikipedia.org Beyond this, there are emerging applications in diagnostics and therapeutics. For example, fluorescently labeled L-glucose has been shown to be taken up by some cancer cells, suggesting its potential as a tool for cancer cell visualization and characterization. google.com Furthermore, the acetate (B1210297) derivative of L-glucose, L-glucose pentaacetate, was found to stimulate insulin (B600854) release, indicating potential therapeutic value for type 2 diabetes. wikipedia.orgpnas.org
The study of this compound, therefore, extends far beyond simple curiosity about a rare sugar. It provides fundamental insights into the chiral nature of life and offers a platform for developing new tools and technologies in biochemistry and medicine.
Unlocking the Mirror Image: Synthetic Routes to this compound
This compound is the enantiomer, or non-superimposable mirror image, of the ubiquitous D-glucose. While D-glucose is a fundamental source of energy for most life on Earth, its L-counterpart is largely non-metabolizable, making it a molecule of significant interest for applications ranging from low-calorie sweeteners to building blocks for novel pharmaceuticals. cdnsciencepub.comwikipedia.org However, its scarcity in nature necessitates its production through synthetic means. rhhz.netnih.gov The journey to synthesize this compound is a complex challenge in stereochemical control, pursued through intricate chemical pathways and increasingly sophisticated biocatalytic methods.
Structure
2D Structure
3D Structure
Properties
CAS No. |
39281-65-7 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m0/s1 |
InChI Key |
WQZGKKKJIJFFOK-QYESYBIKSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Synthetic and Biosynthetic Pathways to Beta L Glucopyranose
The creation of L-glucose, which exists in equilibrium with its cyclic beta-L-glucopyranose form, is approached through two main avenues: traditional chemical synthesis and biocatalysis. numberanalytics.com Chemical methods often rely on manipulating abundant D-sugars, while enzymatic routes offer high selectivity under milder conditions. rhhz.netnih.gov
Stereochemical and Conformational Analysis of Beta L Glucopyranose
Anomeric Configuration and Diastereotopic Relationships in Beta-L-Glucopyranose
This compound is a monosaccharide, an enantiomer of the naturally abundant beta-D-glucopyranose. chemicalbook.com The "L" designation indicates the stereochemical configuration at the highest-numbered chiral carbon (C5), which is opposite to that of D-glucose. diva-portal.orgopenstax.org Consequently, L-glucose and D-glucose are non-superimposable mirror images of each other, with all chiral centers being inverted. quora.comlibretexts.org
The formation of the six-membered pyranose ring from the open-chain form of L-glucose creates a new stereocenter at the C1 carbon, known as the anomeric carbon. uni-kiel.de This gives rise to two possible stereoisomers called anomers, designated as alpha (α) or beta (β). numberanalytics.com These anomers are a specific type of diastereomer, differing only in the configuration at this anomeric center. uni-kiel.dewikipedia.org
For sugars in the L-series, the β-anomer is defined as having the hydroxyl group at the anomeric carbon (C1) projecting downwards in a standard Haworth projection. uni-kiel.de This is in contrast to D-series sugars, where the β-anomer's hydroxyl group points upwards. uni-kiel.de
The inherent chirality of the this compound molecule leads to complex stereochemical relationships between its atoms. Protons on the same carbon atom can be stereochemically distinct. This concept, known as topicity, classifies the relationship between such substituents. cineca.it Within the pyranose ring of this compound, the presence of multiple chiral centers renders the geminal protons (e.g., the two protons on C6) diastereotopic. pearson.com This means they exist in chemically non-equivalent environments and are distinguishable in nuclear magnetic resonance (NMR) spectroscopy, exhibiting different chemical shifts. pearson.com
Conformational Preferences and Ring Pucker Analysis of this compound
The six-membered pyranose ring is not planar. To alleviate angle and torsional strain, it adopts puckered three-dimensional structures. dalalinstitute.com The primary conformations are the low-energy chair forms, though higher-energy boat and skew-boat conformations are also possible intermediates in conformational interconversions. uni-kiel.denumberanalytics.com
Analysis of Chair, Boat, and Skew-Boat Conformational Equilibria
The chair conformation is overwhelmingly the most stable and predominant form for pyranose sugars due to minimized steric hindrance and torsional strain. numberanalytics.com For beta-D-glucopyranose, the most stable conformation is the 4C1 chair, in which all of the bulky hydroxyl and hydroxymethyl substituents occupy equatorial positions, minimizing unfavorable 1,3-diaxial interactions. uni-kiel.delibretexts.org
Since this compound is the perfect mirror image of beta-D-glucopyranose, its conformational preferences are inverted. quora.com To achieve the most stable arrangement with all non-hydrogen substituents in the favorable equatorial positions, this compound must adopt the alternate 1C4 chair conformation. uni-kiel.delibretexts.org The 4C1 conformation for this compound would place all bulky groups in axial positions, leading to significant steric repulsion, making it highly energetically unfavorable. uni-kiel.de
Boat and skew-boat conformations are significantly higher in energy. Computational studies on D-glucopyranose have shown that stable boat and skew-boat conformers exist but are approximately 4–15 kcal/mol higher in energy than the ground-state 4C1 chair conformation. nih.govresearchgate.netacs.org Skew conformations are generally found to be of lower energy than pure boat forms. uni-kiel.de These relative energy differences are directly applicable to the L-enantiomer.
| Conformation | Approximate Relative Energy (kcal/mol) Above Stable Chair |
|---|---|
| 1C4 Chair (for β-D-glucose) / 4C1 Chair (for β-L-glucose) | 5 - 10 |
| Boat | ~6.5 |
| Skew-Boat | 4 - 7 |
Data derived from computational studies on D-glucopyranose. nih.govacs.org
Influence of Substitution Patterns on this compound Conformation
The conformational equilibrium of the pyranose ring can be influenced by the pattern of substitution. While the 1C4 chair is the most stable for unsubstituted this compound, chemical modification can alter the energetic landscape. The introduction of different functional groups can affect the stability of a given conformation through steric and electronic effects. numberanalytics.com
Key factors include:
Steric Hindrance : Bulky substituents generally prefer the equatorial position to minimize steric strain. If substitutions force a bulky group into an axial position, it can destabilize the chair conformation, potentially making boat or skew forms more accessible.
The Anomeric Effect : This stereoelectronic effect describes the preference of an electronegative substituent at the anomeric carbon for the axial position, despite potential steric hindrance. wikipedia.orgsioc-journal.cn This effect is due to a stabilizing interaction between the lone pair of electrons on the ring oxygen (O5) and the antibonding orbital (σ*) of the C1-substituent bond. The strength of the anomeric effect is dependent on the electronegativity of the substituent. wikipedia.org
Solvent Effects : The surrounding solvent can influence conformational preference by forming intermolecular hydrogen bonds, which compete with and can disrupt the intramolecular hydrogen-bonding network that helps stabilize a particular conformation. numberanalytics.comnumberanalytics.com
Intramolecular Hydrogen Bonding Networks and Stabilizing Interactions in this compound
The specific conformation adopted by this compound is heavily stabilized by a complex network of intramolecular hydrogen bonds (IHBs). nih.gov These interactions occur between the hydroxyl groups around the pyranose ring. In the most stable conformers of glucose, the hydroxyl groups are often oriented to form a cooperative hydrogen-bonding network. rsc.orgrsc.orgacs.org This cooperativity means that the formation of one hydrogen bond increases the strength of adjacent hydrogen bonds in the network. nih.govnih.gov
The stability derived from these networks is not solely due to simple hydrogen bonds but is a delicate balance of several factors, including:
Electrostatic Interactions : Repulsive forces between the lone pairs of oxygen atoms and attractive forces between hydrogen and oxygen atoms.
Steric Repulsions : Unfavorable interactions between bulky groups. nih.govacs.org
Hyperconjugative Effects : Stabilizing orbital interactions, such as the anomeric effect.
| Interaction Type | Participating Groups (Example) | Significance |
|---|---|---|
| Syndiaxial | OH-2 / OH-4 | Can stabilize and induce directionality in the H-bond network. nih.gov |
| Vicinal | OH-3 / OH-4 | Contributes to the local conformational stability. |
| Exocyclic | OH-4 → OH-6 → O-5 | Forms a network that terminates within the molecule, influencing hydration properties. nih.gov |
Chiroptical Properties and Optical Rotatory Behavior of this compound
As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light. capes.gov.br Its chiroptical properties are enantiomeric to those of beta-D-glucopyranose.
When a pure anomer of glucose is dissolved in an aqueous solution, its specific optical rotation changes over time until it reaches a stable equilibrium value. This phenomenon, known as mutarotation, occurs because the α and β anomers interconvert through a transient, open-chain aldehyde form. uni-kiel.dewikipedia.orglibretexts.org
The specific rotation of a solution at equilibrium is a weighted average of the specific rotations of all isomers present, primarily the α- and β-pyranose forms. wikipedia.org For D-glucose, pure β-D-glucopyranose has a specific rotation of +18.7°, and pure α-D-glucopyranose is +112.2°. libretexts.orgbyjus.com At equilibrium, the mixture has a specific rotation of +52.7°. wikipedia.org
Because this compound is the enantiomer of beta-D-glucopyranose, its optical rotation values are equal in magnitude but opposite in sign. Therefore, a pure sample of this compound will exhibit a specific rotation of -18.7°, which will change upon dissolution in water to an equilibrium value of -52.7°. The equilibrium mixture for L-glucose contains the same ratio of anomers as D-glucose: approximately 64% β-anomer and 36% α-anomer. byjus.com
| Compound | Initial Specific Rotation [α] | Equilibrium Specific Rotation [α] |
|---|---|---|
| α-D-glucopyranose | +112.2° | +52.7° |
| β-D-glucopyranose | +18.7° | +52.7° |
| α-L-glucopyranose | -112.2° | -52.7° |
| β-L-glucopyranose | -18.7° | -52.7° |
Data extrapolated for L-glucose based on values for D-glucose. wikipedia.orglibretexts.org
Advanced Spectroscopic and Structural Elucidation Methodologies for Beta L Glucopyranose
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereostructural Assignment of Beta-L-Glucopyranose
NMR spectroscopy is an unparalleled tool for determining the detailed structure and stereochemistry of molecules in solution. For this compound, which is the enantiomer of the naturally abundant beta-D-glucopyranose, NMR provides critical data on proton and carbon environments, their connectivity, and spatial proximities. The stable chair conformation for L-series monosaccharides is generally the ¹C₄ chair.
Application of ¹H, ¹³C, and 2D NMR Techniques (COSY, HSQC, HMBC)
One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the structure of this compound. The ¹H NMR spectrum reveals the chemical shifts and coupling constants of the non-exchangeable protons. researchgate.net The anomeric proton (H-1) of a β-anomer typically resonates upfield compared to the α-anomer and exhibits a large coupling constant (around 7-8 Hz) due to its axial-axial relationship with H-2, confirming the β-configuration at the anomeric center. magritek.comresearchgate.net ¹³C NMR spectra provide information on the chemical environment of each carbon atom. Glycosylation or other substitutions can cause significant shifts in the signals of the involved carbon atoms.
Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton and carbon signals, which is often challenging in crowded 1D spectra of carbohydrates. researchgate.netspringernature.com
Correlation Spectroscopy (COSY) establishes correlations between protons that are coupled to each other, typically those on adjacent carbons. This allows for the tracing of the proton spin systems within the pyranose ring. iosrjournals.org
Heteronuclear Single Quantum Coherence (HSQC) correlates each proton with its directly attached carbon atom, enabling the assignment of carbon resonances based on the already assigned proton signals. researchgate.net
Total Correlation Spectroscopy (TOCSY) can be used to identify all protons within a single spin system, starting from a well-resolved proton signal. researchgate.net
An efficient approach for structural determination involves using the hydroxyl (-OH) proton resonances, which become observable in supercooled aqueous solutions, as starting points for analysis with techniques like HSQC-TOCSY. acs.org
Table 1: Representative NMR Data for Glucopyranose Anomers
Note: The following table provides generalized data for glucopyranose anomers. Specific values for this compound may vary based on solvent and temperature conditions.
| Anomer | Anomeric Proton (H-1) Chemical Shift (ppm) | Anomeric H-1 to H-2 Coupling Constant (J-coupling, Hz) |
| Alpha | ~5.1-5.3 | ~2.7-4.0 |
| Beta | ~4.5-4.8 | ~7.2-8.0 |
This interactive table is based on established principles where the equatorial anomeric proton of the alpha anomer resonates further downfield and has a smaller J-coupling constant compared to the axial anomeric proton of the beta anomer. magritek.com
NOESY and ROESY Experiments for Probing Conformational Dynamics of this compound
The conformation and flexibility of this compound, particularly around the glycosidic bond in its derivatives, can be investigated using Nuclear Overhauser Effect (NOE) based experiments.
Rotating-frame Overhauser Effect Spectroscopy (ROESY) is similar to NOESY but is often more effective for molecules of intermediate size where the NOE effect might be close to zero. ROESY signals are always positive, which can simplify interpretation. researchgate.netmdpi.com
For oligosaccharides containing this compound, these experiments can reveal through-space contacts between protons on adjacent sugar residues, providing information about the preferred conformation around the glycosidic linkage. researchgate.net For example, a strong ROESY cross-peak between H-1 of one residue and H-x of the next can define the glycosidic linkage conformation. mdpi.com Combining these experimental data with molecular dynamics simulations allows for a detailed understanding of the conformational ensemble in solution. diva-portal.orgrsc.org
Mass Spectrometry (MS) Approaches for this compound Structural Characterization
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions.
Electrospray Ionization Mass Spectrometry (ESI-MS) and MALDI-TOF MS for Molecular Weight and Adduct Analysis
Both ESI-MS and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are "soft" ionization techniques that allow for the analysis of intact, non-volatile molecules like this compound. mdpi.comacs.org
ESI-MS is particularly well-suited for analyzing samples from solution and can be coupled with liquid chromatography (LC) for the analysis of complex mixtures. acs.orgmdpi.com It often produces multiply charged ions and adducts with cations like sodium ([M+Na]⁺) or lithium ([M+Li]⁺). nih.govnih.gov
MALDI-TOF MS is highly sensitive and typically produces singly charged ions, resulting in simpler spectra. mdpi.comresearchgate.net It is effective for determining the molecular weight distribution of polysaccharides and their derivatives. researchgate.net The choice of matrix is crucial for successful analysis. mdpi.com
These techniques are used to accurately determine the molecular weight of this compound (180.16 g/mol ) and its derivatives, confirming their composition. ontosight.ai
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis of this compound Derivatives
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This provides detailed structural information. nih.govrsc.org
The fragmentation of glycosidic bonds is a key process in the MS/MS analysis of carbohydrates. acs.org Cleavage of the glycosidic bond typically results in B and Y-type ions, according to the Domon and Costello nomenclature. The fragmentation patterns can be influenced by the linkage type (e.g., α or β). mtoz-biolabs.com
In addition to glycosidic cleavages, cross-ring cleavages can occur, yielding A and X-type ions, which provide valuable information about the linkage positions between monosaccharide units. nih.gov For instance, derivatizing glucose to methylglucosamine can induce a preferred cleavage of the C1-C2 bond, which can be useful in distinguishing between different isotopically labeled glucose molecules. nih.govosu.edu The analysis of these fragmentation patterns is essential for sequencing oligosaccharides and identifying the structure of this compound within a larger molecule. researchgate.net
Table 2: Common Fragment Ion Types in Carbohydrate MS/MS
| Ion Type | Description | Information Provided |
| B, C | Fragments containing the non-reducing end | Sequence from the non-reducing end |
| Y, Z | Fragments containing the reducing end | Sequence from the reducing end |
| A, X | Cross-ring cleavage fragments | Linkage position and branching information |
This interactive table summarizes the nomenclature for fragment ions generated during the tandem mass spectrometry of oligosaccharides. nih.gov
X-ray Crystallography and Neutron Diffraction for Solid-State Structural Determination of this compound
While NMR and MS are powerful for solution-state and gas-phase analysis, diffraction techniques provide the definitive atomic-resolution structure in the solid state.
X-ray Crystallography determines the three-dimensional arrangement of atoms within a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the electrons of the atoms. This technique can provide precise bond lengths, bond angles, and conformational details of this compound, provided a suitable single crystal can be grown. jst.go.jpresearchgate.net The solid-state structure can reveal key intermolecular interactions, such as hydrogen bonding networks. researchgate.net
Neutron Diffraction , similar to X-ray crystallography, uses a beam of neutrons to probe the structure of matter. A key advantage of neutron diffraction is its ability to accurately locate hydrogen atoms, which is difficult with X-rays due to hydrogen's low electron density. researchgate.netnih.gov This is particularly valuable for carbohydrates, where the positions of hydroxyl hydrogens are critical to understanding hydrogen bonding and hydration. researchgate.netacs.org Neutron diffraction with isotopic substitution (NDIS), often replacing hydrogen with deuterium, is a powerful method for simplifying diffraction spectra and studying the conformation and hydration of molecules like glucose in solution. nih.govaip.org
Together, these advanced methods provide a comprehensive structural and conformational profile of this compound, which is essential for understanding its chemical properties and biological functions.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. rsc.org These methods probe the vibrational motions of atoms and are complementary, as their selection rules differ; IR spectroscopy detects vibrations that cause a change in the net dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecular polarizability. rsc.org
Infrared (IR) Spectroscopy
The IR spectrum of this compound, like its D-enantiomer, is characterized by a series of absorption bands that correspond to the specific vibrational modes of its functional groups. docbrown.infoscielo.br The presence of multiple hydroxyl (-OH) groups leads to significant hydrogen bonding, which broadens the characteristic O-H stretching band. docbrown.info The spectrum is typically divided into the functional group region and the fingerprint region.
The primary functional groups identifiable in the IR spectrum include the hydroxyl groups, C-H bonds, and the C-O bonds of the alcohol and ether functionalities within the pyranose ring. docbrown.infomdpi.com The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of overlapping vibrations unique to the molecule, making it useful for identification. docbrown.info
Key absorption bands for the functional groups in glucopyranose are summarized in the table below.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3500 - 3200 | O-H Stretching | Primary and Secondary Alcohols (intermolecular H-bonding) docbrown.info |
| ~3000 - 2800 | C-H Stretching | Aliphatic C-H in the pyranose ring and hydroxymethyl group docbrown.infomdpi.com |
| ~1150 - 1075 | C-O Stretching | Secondary Alcohol groups docbrown.info |
| ~1140 - 1070 | C-O-C Stretching | Ether linkage in the pyranose ring docbrown.info |
| ~1075 - 1000 | C-O Stretching | Primary Alcohol group docbrown.info |
| ~1200 - 1000 | C-O, C-C Stretching | Vibrations of the pyranose ring and C-O-H moieties mdpi.com |
This table presents generalized data for glucopyranose structures based on available literature.
Raman Spectroscopy
Raman spectroscopy offers complementary information to IR spectroscopy and is particularly effective for analyzing aqueous solutions due to the weak Raman scattering of water. nih.gov It is a valuable technique for obtaining detailed information about the chemical composition of a sample by detecting various functional groups simultaneously. researchgate.net Although glucose is considered a weak Raman scatterer, advanced techniques allow for its quantitative detection. nih.gov The Raman spectrum of glucose displays characteristic peaks that are consistent across different measurement techniques. researchgate.net Like IR, Raman spectroscopy can distinguish between different types of molecular bonds and arrangements within the this compound molecule.
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~2936 | C-H Stretching | Aliphatic C-H groups researchgate.net |
| ~1051 | C-O-C Stretching | Considered a fingerprint peak for the glucose moiety researchgate.net |
| ~940 | C-O-C Bonding | Ether linkage vibrations researchgate.net |
| ~800 | C-S Bonding | Note: This peak is prominent in derivatives like sinigrin (B192396) but C-C vibrations occur in this region for glucose. researchgate.net |
| ~424 | C-C Bending/Torsion | Aliphatic chain deformations researchgate.net |
This table synthesizes data from studies on glucose and its derivatives. The exact peak positions can vary based on sample state and environment.
Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies of this compound
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. spie.orgunivr.it This technique is exceptionally sensitive to the stereochemical and conformational properties of molecules, making it an indispensable tool for studying chiral compounds like this compound. mdpi.comresearchgate.net
The CD spectrum of a chiral molecule is a direct reflection of its three-dimensional structure. For enantiomers, such as beta-D-glucopyranose and this compound, the CD spectra are expected to be mirror images of each other. The CD spectrum of D-glucose shows distinct features that are highly dependent on its stereochemistry, including the anomeric (alpha or beta) configuration and the conformation of the hydroxymethyl group. mdpi.com
Vibrational Circular Dichroism (VCD), an extension of the technique into the infrared region, is also highly sensitive to small conformational changes and can be used to determine the conformational distributions of carbohydrates directly in solution. mdpi.com This sensitivity allows researchers to identify the dominant conformers of monosaccharide derivatives in different solvents. mdpi.com For this compound, the sign of the Cotton effects in its CD spectrum will be opposite to those of beta-D-glucopyranose, providing an unambiguous confirmation of its absolute configuration. The technique is also sensitive to the different conformations adopted by the molecule in solution, such as the gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg) rotamers of the exocyclic hydroxymethyl group. diva-portal.org
| Spectroscopic Feature | Structural Information Revealed |
| Sign of Cotton Effects | Absolute configuration (distinguishes L- from D-enantiomer) researchgate.net |
| Spectral Shape and Intensity | Anomeric configuration (distinguishes beta- from alpha-anomer) mdpi.comoregonstate.edu |
| Fine Structure / Band Position | Conformational populations (e.g., hydroxymethyl group rotamers) mdpi.commdpi.com |
This table outlines the principles of how CD spectroscopy is applied to elucidate the structure of chiral monosaccharides like this compound.
Reactivity, Derivatization, and Modification Strategies for Beta L Glucopyranose
Glycosidic Bond Formation and Cleavage Reactions Involving Beta-L-Glucopyranose
The anomeric center (C-1) of this compound is a focal point for reactivity, allowing for the formation and cleavage of glycosidic bonds, which are fundamental to the synthesis of L-oligosaccharides and other glycoconjugates.
Anomeric Activation and Stereoselective Glycosylation of this compound
The formation of a glycosidic bond requires the activation of the anomeric hydroxyl group of the glycosyl donor, in this case, this compound, to create a good leaving group. wikipedia.org This process generates an electrophilic anomeric carbon that can be attacked by a nucleophilic hydroxyl group of a glycosyl acceptor. wikipedia.org The stereochemical outcome of this reaction, yielding either an α- or β-glycosidic linkage, is of paramount importance.
Several methods have been developed for the stereoselective synthesis of β-L-glycosides. One common strategy involves the use of a participating neighboring group at the C-2 position. wikipedia.org For instance, an acetyl or benzoyl group at C-2 can form a cyclic acetoxonium or benzoxonium (B1193998) ion intermediate, which blocks the α-face of the pyranose ring. wikipedia.org Subsequent attack by the glycosyl acceptor occurs from the β-face, leading to the formation of a 1,2-trans-glycosidic bond, which in the L-series corresponds to a β-L-glycoside.
Alternatively, methods utilizing intramolecular aglycon delivery (IAD) have proven effective. For example, the use of a naphthylmethyl (NAP) ether as a temporary tether can facilitate the stereoselective construction of 1,2-cis-β-L-rhamnopyranosides, a principle that can be extended to L-glucose derivatives. nih.gov
The choice of glycosyl donor, activating agent, and reaction conditions all play a crucial role in determining the stereoselectivity of the glycosylation. researchgate.netnih.gov Common glycosyl donors include glycosyl halides, thioglycosides, and trichloroacetimidates. wikipedia.orgresearchgate.netnih.gov Lewis acids such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and boron trifluoride etherate (BF3·OEt2) are frequently employed as activators. nih.govmdpi.com
Table 1: Methods for Stereoselective Glycosylation
| Glycosyl Donor Type | Activating System | Key Feature for β-Selectivity |
| Glycosyl Halide | Silver salts, TBAI | In-situ anomerization to the more reactive β-halide wikipedia.org |
| Thioglycoside | NIS/TfOH, DMTST | Fine-tuning of reactivity and protecting groups |
| Trichloroacetimidate (B1259523) | TMSOTf, BF3·OEt2 | High reactivity and good leaving group properties researchgate.net |
| Anomeric Hydroxy Sugar | Phthalic anhydride (B1165640)/Tf2O | Direct activation of the anomeric hydroxyl group acs.org |
Enzymatic Hydrolysis and Transglycosylation Utilizing Beta-L-Glucopyranosides
Enzymes, specifically glycoside hydrolases (GHs), offer a highly specific and efficient means of cleaving glycosidic bonds in beta-L-glucopyranosides. scielo.br These enzymes are classified into different families based on their amino acid sequences and catalytic mechanisms. scielo.br The hydrolysis of a β-L-glucopyranoside by a β-glucosidase involves the cleavage of the glycosidic linkage, releasing L-glucose and the aglycon. researchgate.netcelignis.com The activity of these enzymes is typically dependent on factors such as pH and temperature. researchgate.net
Some retaining glycoside hydrolases can also catalyze transglycosylation reactions. acs.org In this process, the enzyme cleaves a glycosidic bond and transfers the glycosyl moiety to an acceptor molecule other than water, such as another sugar. acs.org This enzymatic approach has been utilized for the synthesis of novel α-L-glucosidic linkages, demonstrating the potential for creating complex L-oligosaccharides. acs.org The ratio of hydrolysis to transglycosylation can be influenced by the concentration of the acceptor molecule. acs.org
Selective Functionalization of Hydroxyl Groups in this compound
The presence of multiple hydroxyl groups with similar reactivity in this compound presents a challenge for selective functionalization. researchgate.net To achieve regioselectivity, protecting group strategies are often employed, where all but the desired hydroxyl group are temporarily blocked. masterorganicchemistry.com
Esterification and Etherification Protocols
Esterification and etherification are common methods for modifying the hydroxyl groups of this compound. These modifications can alter the solubility and reactivity of the sugar, making it more amenable to further chemical transformations. libretexts.org
Esterification: This is typically achieved by reacting the sugar with an acid chloride or acid anhydride in the presence of a base like pyridine. libretexts.orgrsc.org To achieve selective esterification, enzymatic methods using lipases or proteases have been developed. researchgate.netgoogle.commdpi.com These enzymatic reactions can be performed in non-aqueous solvents and often exhibit high regioselectivity. google.commdpi.com For instance, lipase-catalyzed esterification can lead to the formation of sugar fatty acid esters with potential applications as biosurfactants. researchgate.net
Etherification: The Williamson ether synthesis, involving the reaction of the sugar with an alkyl halide in the presence of a base, is a standard method for preparing ethers. libretexts.org To avoid degradation of the sensitive sugar molecule under harsh basic conditions, milder bases like silver oxide are often used. libretexts.org The formation of methyl ethers is particularly useful in the structural analysis of oligosaccharides and polysaccharides, as the methylation process does not cleave the glycosidic bonds. britannica.com
Table 2: Common Reagents for Esterification and Etherification
| Reaction | Reagent | Conditions |
| Esterification | Acetic anhydride, Pyridine | Standard chemical acylation libretexts.org |
| Esterification | Lipase, Vinyl ester | Enzymatic transesterification in organic solvent mdpi.com |
| Etherification | Iodomethane, Silver (I) oxide | Mild Williamson ether synthesis libretexts.org |
Oxidation and Reduction Pathways of this compound Moieties
The hydroxyl and aldehyde groups (in the open-chain form) of this compound can be targeted for oxidation and reduction reactions, leading to a variety of functionalized derivatives.
Oxidation: The oxidation of the anomeric carbon of this compound can yield L-gluconic acid. This can be achieved using reagents like bromine water. nist.gov The rate of oxidation can differ between anomers; for instance, α-D-glucose is oxidized more rapidly by periodic acid than the β-anomer. doubtnut.com Enzymatic oxidation using glucose oxidase offers a highly specific method for converting L-glucose to L-gluconic acid, a reaction that is significant in the context of creating L-sugar-based fine chemicals. rsc.org
Reduction: The reduction of the aldehyde group in the open-chain form of L-glucose yields L-glucitol (L-sorbitol). This is typically accomplished using reducing agents like sodium borohydride.
Amination and Halogenation Reactions
Introducing nitrogen or halogen atoms into the this compound structure opens up avenues for synthesizing a wide range of derivatives with potential biological activities.
Amination: Reductive amination is a key method for converting sugars into amino sugars. nih.govacs.org This reaction involves the formation of an imine or enamine intermediate from the open-chain aldehyde form of the sugar and an amine, followed by reduction. acs.org Whole-cell biotransformation systems employing transaminases and cofactor regeneration systems have been developed for efficient and stereoselective amination reactions. nih.govrsc.org
Halogenation: Halogenated sugar derivatives can serve as important intermediates in synthetic carbohydrate chemistry. mdpi.com The introduction of a halogen can be achieved through various methods. For instance, treatment of a thioglycoside donor with an elemental halogen or an interhalogen compound can produce the corresponding glycosyl halide under mild conditions. google.com Site-selective halogenation can be achieved through radical-based transformations. mit.edu The resulting halogenated sugars can then be used in nucleophilic substitution reactions to introduce other functional groups.
Polymerization and Oligomerization of this compound Monomers
The creation of polymers and oligomers from this compound, the non-natural enantiomer of the ubiquitous D-glucose, represents a specialized area of carbohydrate chemistry. edinformatics.com These synthetic endeavors are crucial for accessing novel materials and for fundamental studies, leveraging both chemical and enzymatic strategies to construct well-defined glycan structures. The polymerization can proceed through various mechanisms, including step-growth and chain-growth pathways, to yield linear or branched polysaccharides and oligosaccharides with specific linkage types.
Synthesis of Beta-L-Glucans and Related Oligosaccharides
The synthesis of β-L-glucans and their corresponding oligosaccharides involves the regio- and stereoselective formation of β-glycosidic bonds between L-glucose units. This is a significant chemical challenge due to the multiple hydroxyl groups with similar reactivity on the pyranose ring. rsc.org Both chemical and enzymatic methods have been developed to address this challenge.
Chemical Synthesis: Chemical synthesis of oligosaccharides relies on the coupling of a glycosyl donor, which has an activated anomeric carbon, with a glycosyl acceptor, which has a free hydroxyl group. diva-portal.org To achieve the desired connectivity and stereochemistry, all other hydroxyl groups on both the donor and acceptor molecules must be protected with temporary blocking groups. The choice of protecting groups, activating agent (promoter), and reaction conditions is critical for controlling the outcome of the glycosylation.
The synthesis of oligosaccharides containing L-sugars, such as L-rhamnose and L-fucose, has been well-documented, and these principles are directly applicable to β-L-glucopyranose. nih.govnih.govcdnsciencepub.com For instance, the synthesis of a tetrasaccharide related to the O-specific side-chain of Shigella flexneri involved the use of a protected L-rhamnopyranosyl bromide as the glycosyl donor and silver silicate (B1173343) as a catalyst to ensure the formation of the β-linkage. nih.gov A similar strategy could be employed for β-L-glucopyranose, using a suitably protected L-glucopyranosyl halide, thioglycoside, or trichloroacetimidate as the donor. diva-portal.org The iterative coupling of these building blocks allows for the stepwise construction of longer oligosaccharide chains. acs.org
Enzymatic Synthesis: Enzymatic methods offer high regio- and stereoselectivity, often obviating the need for complex protection-deprotection steps. rsc.org Key enzymes used for the synthesis of β-glucans include glycosyltransferases (GTs) and glycoside phosphorylases (GPs). uea.ac.ukresearchgate.net
Glycosyltransferases (GTs) , also known as glucan synthases (GLSs) in the context of glucan synthesis, catalyze the transfer of a glucose unit from an activated sugar donor, typically a nucleotide sugar like UDP-glucose, to a growing glycan chain. uea.ac.ukmdpi.com While most naturally occurring GTs are specific for D-glucose, the principles can be applied in engineered systems. The biosynthesis of fungal β-glucans, for example, involves membrane-bound glucan synthases that polymerize UDP-glucose into long β-(1,3)-glucan chains, which may be further branched with β-(1,6) linkages. mdpi.comjmb.or.kr The synthesis of a β-L-glucan would require an L-sugar specific glycosyltransferase.
Glycoside Phosphorylases (GPs) catalyze the reversible phosphorolysis of glycosidic bonds. nih.gov In the synthetic direction, they can be used to polymerize a glycosyl 1-phosphate donor, such as α-L-glucose 1-phosphate, onto a primer. rsc.org This method allows for the controlled synthesis of linear β-glucans. For example, β-1,3-glucan phosphorylases have been used to produce relatively long and crystalline β-1,3-glucan chains from α-D-glucose 1-phosphate. rsc.org The application of a corresponding L-specific phosphorylase would yield the enantiomeric β-L-glucan.
The table below summarizes the general approaches for synthesizing β-L-glucans and oligosaccharides.
| Synthesis Approach | Key Components | Control Mechanism | Product Type |
| Chemical | Protected L-glucosyl donor (e.g., halide, thioglycoside), Protected acceptor, Promoter | Protecting groups, Leaving group, Reaction conditions | Oligosaccharides, Polysaccharides (via block coupling) |
| Enzymatic (GT) | L-Glucose specific Glycosyltransferase, UDP-L-glucose (donor), Primer acceptor | Enzyme specificity | Polysaccharides |
| Enzymatic (GP) | L-Glucose specific Glycoside Phosphorylase, α-L-Glucose 1-phosphate (donor), Primer acceptor | Enzyme specificity, Substrate concentration | Oligosaccharides, Polysaccharides |
Ring-Opening Polymerization of Anhydro-Beta-L-Glucopyranose Derivatives
Ring-opening polymerization (ROP) of anhydro sugar derivatives is a powerful chemical method for synthesizing high molecular weight, stereoregular polysaccharides. nsf.govdntb.gov.ua The most common monomer for this purpose is 1,6-anhydro-β-glucopyranose, also known as levoglucosan (B13493), which can be derived from the pyrolysis of cellulose (B213188). researchgate.net The corresponding L-isomer, 1,6-anhydro-β-L-glucopyranose, can be used to synthesize α-(1,6)-L-glucans, a rare polysaccharide. nsf.gov
The polymerization is typically cationic and proceeds via the opening of the 1,6-anhydro ring, leading to the formation of α-(1,6)-glycosidic linkages. nsf.govresearchgate.net The hydroxyl groups at positions C-2, C-3, and C-4 of the anhydro monomer must be protected prior to polymerization to prevent side reactions. Common protecting groups include benzyl (B1604629) or allyl ethers. researchgate.netresearchgate.net
A notable advancement in this area is the development of living cationic ring-opening polymerization, which allows for precise control over the polymer's molecular weight and results in a low dispersity. nsf.gov This has been successfully applied to 1,6-anhydro-β-L-glucopyranose derivatives. nsf.gov
Research Findings: Studies have demonstrated the living cationic ROP of a per-O-butyl-protected 1,6-anhydro-β-L-glucopyranose monomer. nsf.gov Using boron trifluoride etherate (BF₃·OEt₂) as a catalyst and a glycosyl fluoride (B91410) initiator, a well-defined all-L-polysaccharide with α-(1,6) linkages was synthesized. nsf.gov The polymerization exhibited characteristics of a living system, where the molecular weight of the resulting polymer could be tuned by the monomer-to-initiator ratio. nsf.gov
The general conditions for the cationic ROP of 1,6-anhydro-glucopyranose derivatives involve low temperatures and cationic initiators such as PF₅, BF₃·OEt₂, or trimethylsilyl trifluoromethanesulfonate (TMSOTf). researchgate.netresearchgate.net The choice of initiator can influence the characteristics of the polymerization. For example, bulk polymerization of 1,6-anhydro-2,3,4-tri-O-allyl-β-D-glucopyranose initiated by TMSOTf showed living-like characteristics with narrow molecular weight distributions. researchgate.net
The following table presents representative data from the ring-opening polymerization of protected anhydro-glucopyranose monomers.
| Monomer | Initiator/Catalyst | Conditions | Polymer Yield (%) | Mₙ or Mₙ ( g/mol ) | Dispersity (Đ or Mₙ/Mₙ) | Reference |
| 1,6-Anhydro-2,3,4-tri-O-allyl-β-D-glucopyranose | BF₃·OEt₂ | -15 °C, 90 h, in CH₂Cl₂ | 79 | 215,600 (Mₙ) | 3.45 | researchgate.net |
| 1,6-Anhydro-2,3,4-tri-O-allyl-β-D-glucopyranose | TMSOTf | -15 °C, Bulk polymerization | >95 (at 24 h) | ~18,000 (at 30% conv.) | <1.2 | researchgate.net |
| Per-O-butyl-protected 1,6-anhydro-β-L-glucopyranose | BF₃·OEt₂ | -80 °C, in CH₂Cl₂, Glycosyl fluoride initiator | 93 | 17,900 (Mₙ) | 1.13 | nsf.gov |
Mₙ: Number-average molecular weight; Mₙ: Weight-average molecular weight
Biological Recognition and Metabolic Fates of Beta L Glucopyranose in Model Systems
Interaction of Beta-L-Glucopyranose with Glycosidases and Glycosyltransferases
The stereospecificity of enzymes is a fundamental principle in biochemistry, and this is particularly evident in the interactions between carbohydrates and the enzymes that process them. Glycosidases and glycosyltransferases, which are responsible for the cleavage and formation of glycosidic bonds respectively, typically exhibit a strong preference for D-sugars, the enantiomeric forms that are abundant in nature. quora.comlibretexts.orgmasterorganicchemistry.com The exploration of L-sugars, such as this compound, in these enzymatic systems has largely served to underscore this specificity, while also revealing intriguing exceptions and providing tools for mechanistic studies.
Substrate Specificity and Enzyme Kinetics Studies with L-Glucopyranose
Studies on the substrate specificity of glycosidases have consistently demonstrated a profound discrimination against L-glucose. For instance, hexokinase, the enzyme that initiates glycolysis by phosphorylating glucose, exclusively acts on D-glucose. quora.com L-glucose is not a substrate for this enzyme, a key reason why it cannot be metabolized by most organisms. quora.com Similarly, glucose oxidase, an enzyme that oxidizes β-D-glucose, shows a high degree of specificity for its natural substrate, with little to no activity towards L-glucose. nih.gov
Kinetic studies quantify this preference. The Michaelis-Menten constant (Km), which reflects the substrate concentration at which an enzyme reaches half its maximum velocity, is a key parameter. libretexts.orgasm.org For enzymes that process glucose, the Km for D-glucose is typically in the millimolar range, indicating efficient binding. In the rare instances where any interaction with L-glucose is measurable, the affinity is significantly lower, resulting in a much higher Km value.
While most enzymes show a strict preference for D-sugars, some bacterial enzymes have been identified that can process L-sugars. For example, a strain of Paracoccus species has been found to possess an L-glucose catabolic pathway. nih.gov The initial enzyme in this pathway, an NAD+-dependent L-glucose dehydrogenase, oxidizes L-glucose to L-gluconate. nih.gov However, even this enzyme exhibits a higher affinity for other substrates like scyllo-inositol, suggesting that L-glucose may be an alternative rather than a primary substrate. nih.govresearchgate.net
Table 1: Kinetic Parameters of L-Glucose Catabolic Enzymes from Paracoccus sp. 43P
| Enzyme | Substrate | Km (mM) | kcat (min-1) |
|---|---|---|---|
| L-glucose dehydrogenase (LgdA) | L-glucose | 59.7 ± 5.7 | 1040 ± 28 |
This table presents the kinetic parameters of L-glucose dehydrogenase from Paracoccus sp. 43P, highlighting its ability to utilize L-glucose, albeit with a lower affinity compared to scyllo-inositol. nih.gov
Glycosyltransferases, the enzymes responsible for synthesizing complex carbohydrates, also display a high degree of stereoselectivity. nih.gov These enzymes utilize nucleotide-activated sugar donors, such as UDP-glucose, to transfer a sugar moiety to an acceptor molecule. The active sites of these enzymes are exquisitely shaped to accommodate the specific stereochemistry of the D-sugar donor and acceptor, effectively excluding the L-enantiomers. nih.gov
Inhibition Studies with this compound and Its Analogs on Glycosidases
While not typically substrates, L-sugars and their analogs can sometimes act as inhibitors of glycosidases. This inhibition can provide valuable insights into the enzyme's active site architecture and catalytic mechanism. universiteitleiden.nl The principle behind this is that an analog, while not undergoing the catalytic reaction, can still bind to the active site and prevent the natural substrate from binding.
For example, analogs of L-glucose could potentially be designed to inhibit specific glucosidases. The effectiveness of such an inhibitor would depend on how well it mimics the transition state of the natural substrate during the enzymatic reaction. However, the vast majority of known glycosidase inhibitors are analogs of D-sugars, such as deoxynojirimycin and castanospermine, which are potent inhibitors of α-glucosidases. nih.govoup.comnih.gov
Research into the inhibitory potential of L-sugar analogs is less common. However, studies on related iminosugar analogs, which can be considered sugar mimics, have shown that minor stereochemical changes can dramatically alter inhibitory activity and specificity. mdpi.com This suggests that while L-glucose itself is a poor inhibitor, synthetic L-glucose analogs with specific modifications could potentially be developed as selective glycosidase inhibitors.
Cellular Uptake and Transport Mechanisms of L-Sugars in Microbial and Non-Human Eukaryotic Cells
The entry of sugars into cells is a critical first step for metabolism and is mediated by specific transport proteins embedded in the cell membrane. mdpi.com As with enzymatic processes, sugar transport is highly stereoselective, with a strong preference for D-sugars.
Identification of Transporters Specific for L-Glucopyranose
In the vast majority of organisms, including mammals and most microbes, there are no specific transporters for L-glucose. mdpi.com The primary glucose transporters, such as the GLUT family in mammals and various sugar transport systems in bacteria, are designed to recognize and transport D-glucose. mdpi.commdpi.comphysiology.org This is a major contributing factor to the general non-metabolizable nature of L-glucose.
However, some bacteria that can utilize L-sugars must possess transport systems capable of taking them up. researchgate.net For example, in bacteria that have inducible pathways for L-sugar metabolism, the presence of the L-sugar can trigger the expression of the necessary transporters and catabolic enzymes. nih.gov In the case of Paracoccus sp. 43P, which can grow on L-glucose, it is presumed that a specific transport system for L-glucose or related L-sugars exists, although the specific protein has not been definitively identified. nih.gov
Comparative Analysis of L-Sugar and D-Sugar Transport Pathways
The transport of D-glucose into cells is a well-characterized process. In mammals, this occurs via two main types of transporters: the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs). mdpi.comdiva-portal.org GLUTs mediate transport down a concentration gradient, while SGLTs utilize the sodium gradient to move glucose against its concentration gradient. mdpi.comdiva-portal.org Both systems are highly specific for D-glucose.
In contrast, the transport of L-glucose, when it occurs, is generally thought to be a slow, non-saturable process, likely due to simple diffusion or "leaky" membranes, rather than through a specific transporter. mdpi.com Studies comparing the uptake of radiolabeled D-glucose and L-glucose in various cell types have consistently shown that D-glucose uptake is rapid, saturable, and inhibitable by specific blockers, whereas L-glucose uptake is slow, linear, and non-saturable. mdpi.com
In microorganisms, sugar transport can be more diverse. Bacteria often employ active transport systems, such as the phosphotransferase system (PTS) or ABC transporters, to take up sugars. nih.govmdpi.com These systems are also highly specific for their target D-sugars. For those few bacteria that can metabolize L-sugars, it is likely they have evolved distinct transport systems to recognize and internalize these less common carbohydrates.
Role of this compound in Microbial Metabolism and Host-Microbe Interactions
Given that most organisms cannot metabolize this compound, its role in metabolism is limited to a small number of specialized microorganisms. researchgate.netresearchgate.net The presence of L-sugar catabolic pathways in some soil bacteria is thought to be an adaptation to environments where these sugars might be present, perhaps from the breakdown of rare natural products or from the racemization of D-sugars over long periods.
The metabolic pathway for L-glucose in Paracoccus sp. 43P involves the initial oxidation of L-glucose to L-gluconate, followed by a series of enzymatic reactions that eventually lead to intermediates of central metabolism. nih.gov This pathway is distinct from the well-known glycolytic pathway for D-glucose.
In the context of host-microbe interactions, the vast majority of interactions are governed by the recognition of D-glycans. oup.com For example, the recognition of beta-glucans (polymers of D-glucose) on the surface of fungi by immune cells is a key event in the host's defense against fungal infections. nih.govnih.govnih.gov The structural complexity and diversity of these extracellular glycans are crucial for the molecular dialogue between plants and microbes as well. oup.com
There is currently limited evidence for a significant, direct role of this compound in host-microbe interactions. Since L-glucose is not a component of host glycans, it is unlikely to be involved in direct recognition events by host receptors in the same way that D-sugars are. However, the ability of certain gut microbes to potentially utilize L-sugars could be a factor in the complex metabolic interplay within the gut microbiome, although this remains an area for further investigation. Some studies have explored the use of L-sugar analogs to probe glycan metabolism in pathogenic bacteria, suggesting a potential avenue for future research in this area. nih.gov
Utilization of L-Sugars by Specific Microbial Species
The ability of microorganisms to utilize L-sugars as a carbon source is not widespread. Most organisms, from bacteria to mammals, are unable to metabolize L-glucose. nih.gov However, specific examples from the microbial world demonstrate that this is not an absolute rule.
Through enrichment cultivation, a bacterium, identified as Paracoccus sp. 43P, was isolated from a soil sample based on its ability to use L-glucose as its sole source of carbon. nih.gov This discovery challenged the long-held belief that L-glucose was metabolically inert for all organisms. The catabolic pathway in Paracoccus sp. 43P is initiated by an NAD+-dependent L-glucose dehydrogenase, an enzyme that shows activity towards L-glucose and some inositols. nih.gov
While direct utilization of L-glucose is rare, the metabolism of other L-sugars is more common in bacteria. For instance, Escherichia coli can utilize L-arabinose, and studies have shown complex regulatory networks that govern the preference of one sugar over another, such as L-arabinose versus D-xylose. asm.org Some anaerobic bacterial strains have also demonstrated the capability to use L-sugars. researchgate.net This suggests that the enzymatic machinery for L-sugar metabolism, while not universal, is a feature present in diverse bacterial lineages, potentially providing a competitive advantage in specific environments.
Table 1: Examples of Microbial L-Sugar Utilization
| Microbial Species | L-Sugar Utilized | Key Enzyme/Pathway | Reference |
|---|---|---|---|
| Paracoccus sp. 43P | L-glucose | L-glucose dehydrogenase (LgdA) | nih.gov |
| Escherichia coli | L-arabinose | ara operon | asm.org |
Biosynthesis of L-Sugar-Containing Glycoconjugates in Pathogenic and Symbiotic Microbes
While free L-glucose is scarce, L-sugars are integral components of complex glycoconjugates on the surfaces of many bacteria, including significant pathogens. acs.orgnih.gov These molecules, such as lipopolysaccharides (LPS) and capsular polysaccharides, play crucial roles in the structural integrity of the bacterial cell envelope and in mediating interactions with the host. pnas.orgacs.org
Bacteria have developed specialized biosynthetic pathways to produce nucleotide-activated L-sugars, which then serve as donors for glycosyltransferases to build these complex structures. acs.org Common L-sugars found in bacterial glycoconjugates include L-rhamnose, L-fucose, and more unusual derivatives like L-colitose. nih.govacs.org These L-sugars are often found in the O-antigen portion of LPS, which is a major surface antigen and a key determinant of bacterial serotype. nih.gov
For example, L-colitose is a component of the O-antigen in pathogenic E. coli strains like O55, while L-rhamnose is found in the O-antigen of other bacteria such as Yersinia enterocolitica. nih.govacs.orgresearchgate.net The presence of these "rare" sugars, which are absent in mammals (with the exception of L-fucose), makes these glycoconjugates key targets for the host immune system and for the development of vaccines and diagnostics. acs.orgacs.org The enzymatic pathways that synthesize these L-sugars are highly specific and represent a fascinating area of microbial biochemistry. researchgate.net
Immunological Recognition of L-Sugar Structures in Animal Models and Cellular Assays
The distinct structural nature of L-sugars, particularly their presence in microbial surface antigens, makes them potent triggers of the host immune system. The immune system has evolved mechanisms to recognize these non-host structures, leading to both innate and adaptive immune responses.
Generation of Antibodies Against L-Sugar Antigens
The immune system can generate antibodies that specifically recognize carbohydrate epitopes, including those containing L-sugars. britannica.comoup.com These carbohydrate antigens, especially when part of a larger structure like a bacterial O-antigen, can elicit a robust B-cell response, leading to the production of specific immunoglobulins (Ig). mdpi.comwikipedia.org
Research has shown that humans have circulating antibodies that recognize bacterial L-sugars. For example, studies using defined glycoconjugates have detected IgA antibodies in human serum that are specific for L-colitose, an L-sugar found on pathogenic E. coli. acs.orgnih.gov The specificity of this interaction was confirmed in competition assays, where binding of the antibody to an L-colitose-containing probe was inhibited by LPS from an L-colitose-expressing bacterial strain but not by LPS containing other L-sugars like L-fucose or L-rhamnose. nih.gov
The ability to generate specific antibodies against L-sugar antigens is the foundation for several successful conjugate vaccines against encapsulated bacteria. acs.org By chemically linking bacterial polysaccharides (containing L-sugars) to a carrier protein, a T-cell dependent immune response can be induced, leading to high-affinity antibodies and long-term immune memory. oup.commdpi.com
Table 2: Research Findings on Antibody Recognition of L-Sugar Antigens
| L-Sugar Antigen | Antibody Isotype | Model System | Key Finding | Reference |
|---|---|---|---|---|
| L-colitose | IgA | Human Serum | Detection of naturally occurring antibodies specific for the bacterial sugar L-colitose. | acs.orgnih.gov |
| L-Fucose | N/A (Lectin binding) | Lectin ELISA | The lectin UEA-I, a carbohydrate-binding protein, shows specific binding to terminal L-fucose. | nih.gov |
Modulation of Innate Immune Responses by L-Glucopyranose Structures in Cell Cultures
The innate immune system serves as the first line of defense against pathogens and relies on a set of germline-encoded pattern recognition receptors (PRRs) to detect conserved microbial molecules. Sugars and complex glycans are major targets for these receptors. mdpi.com While specific data on this compound is limited, the principles of glycan recognition by innate immune cells provide a framework for how such structures might be perceived.
Innate immune cells, such as macrophages and dendritic cells, express various classes of PRRs, including C-type lectin receptors (CLRs) and Toll-like receptors (TLRs), that recognize carbohydrate structures. CLRs, for instance, have carbohydrate-recognition domains that bind to specific sugar moieties, leading to downstream signaling that can shape the immune response. mdpi.com For example, the human ficolin-L, a soluble PRR, can recognize various acetylated compounds and carbohydrates, including 1,3-β-D-glucan, a component of fungal cell walls. embopress.org
While TLRs are well-known for recognizing lipids (like Lipid A in LPS) and nucleic acids, TLR4 activation by LPS is a classic example of innate immune modulation. nih.gov It is conceivable that complex bacterial glycoconjugates containing L-sugars could be recognized by specific PRRs, either alone or in concert with other microbial components. This recognition would trigger intracellular signaling cascades, such as those involving the adaptor proteins MyD88 and TRIF, leading to the production of cytokines and chemokines (e.g., TNF-α, IL-6, IL-8). nih.govacs.org This cellular activation orchestrates the initial inflammatory response to infection. Therefore, while L-glucopyranose itself is not a typical microbial pattern, its presence within a larger, foreign glycoconjugate would likely contribute to its recognition and the subsequent modulation of innate immune responses in cell cultures.
Advanced Analytical Methodologies for Detection and Quantification of Beta L Glucopyranose
Chromatographic Separations for Purity Assessment and Quantification of Beta-L-Glucopyranose
Chromatography is a cornerstone of carbohydrate analysis. For a chiral molecule like L-glucose, separating it from its mirror image, D-glucose, is a primary analytical goal.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like sugars. Because simple sugars lack a strong UV-absorbing chromophore, universal detectors such as Refractive Index (RI) and Evaporative Light Scattering Detectors (ELSD) are commonly employed. mdpi.comcdnsciencepub.com RI detection is based on changes in the refractive index of the mobile phase caused by the analyte, but it is sensitive to temperature fluctuations and incompatible with gradient elution. mdpi.com ELSD is a quasi-universal detector that nebulizes the column effluent and measures the light scattered by the resulting analyte particles, making it compatible with gradient elution and more sensitive than RI for some applications. nih.gov
Standard HPLC methods can separate different types of sugars (e.g., fructose (B13574) from glucose) but cannot distinguish between enantiomers like L-glucose and D-glucose. acs.org To achieve this crucial separation, chiral HPLC is necessary. This can be accomplished using a chiral stationary phase (CSP), such as a Chiralpak AD-H column, which allows for the simultaneous separation of enantiomers (D/L) and anomers (α/β) of various monosaccharides in a single analytical run. quora.comresearchgate.net Chiral preparative HPLC is a documented method for the effective separation of D- and L-glucose enantiomers. nih.gov
| Method/Column | Mobile Phase | Flow Rate | Temperature | Detector | Reference |
|---|---|---|---|---|---|
| Chiralpak AD-H | Acetonitrile/Water/Ethanol (B145695) (7:3):0.1, v/v | 0.5 mL/min | 25 °C | RI | researchgate.net |
| Phenomenex Luna NH2 | Acetonitrile:Water (78:22, v/v) | Not Specified | 40 °C (drift tube) | ELSD | nih.gov |
| Bio-Rad HPXP | Purified Water | 0.7 mL/min | 80 °C | RI | researchgate.net |
| GL Science InertSphere Sugar-2 | Water | 0.3 mL/min | 85 °C | RI | wikipedia.org |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, sugars like this compound are non-volatile and must be chemically modified into volatile derivatives before they can be analyzed by GC. mdpi.com
Common derivatization methods include:
Silylation: This is a widely used technique where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). mdpi.com Methoxime-trimethylsilylation is another popular method that can be used for the batch analysis of sugars, amino acids, and organic acids. rsc.org
Acetylation: This method involves esterification with reagents like acetic anhydride (B1165640). Aldonitrile-pentaacetylation is one such specific technique. rsc.org
Trifluoroacetylation: This acylation reaction is another approach to increase volatility. rsc.org
Following derivatization, the sample is injected into the GC, where different compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which provides detailed structural information and allows for sensitive quantification. stelo.com To separate this compound from its D-enantiomer using GC-MS, a chiral approach is mandatory. This involves using either a chiral stationary phase in the GC column or employing a chiral derivatizing agent that converts the enantiomers into diastereomers, which can then be separated on a standard achiral column.
Ion chromatography (IC), particularly high-performance anion-exchange chromatography (HPAEC) coupled with pulsed amperometric detection (PAD), is an exceptionally effective method for analyzing underivatized carbohydrates. nih.govjst.go.jp In highly alkaline mobile phases (e.g., sodium hydroxide), the hydroxyl groups of sugars can deprotonate, forming anions. jst.go.jpsophia.ac.jp These subtle differences in the pKa values of the hydroxyl groups allow for high-resolution separation of even closely related sugars, such as structural isomers, on a strong anion-exchange column. jst.go.jpnih.gov
HPAEC-PAD offers high sensitivity and eliminates the need for derivatization. nih.gov The method has been successfully used for the simultaneous determination of various monosaccharides and disaccharides in complex samples. This technique is well-suited for the purity assessment of this compound, separating it from other contaminating sugars.
| Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|
| CarboPac PA10 | Sodium Hydroxide / Water Gradient | Pulsed Amperometric Detection (PAD) | Simultaneous determination of mono- and disaccharides in raw sugar. | |
| Metrosep Carb 2 | 5 mM Sodium Hydroxide / 2 mM Sodium Acetate (B1210297) | Pulsed Amperometric Detection (PAD) | Determination of lactose, galactose, and glucose in milk. | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized this compound
Capillary Electrophoresis (CE) for High-Resolution Analysis of this compound
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their charge, size, and shape within a narrow capillary. For carbohydrates, which are often neutral, derivatization with a charged tag (like 8-aminopyrene-1,3,6-trisulfonic acid, APTS) is a common strategy to impart a charge, enabling separation.
CE is particularly powerful for resolving isomers. Methods have been developed that can separate glycans with the same monosaccharide sequence but different linkages (e.g., α vs. β). Crucially for the analysis of this compound, chiral capillary electrophoresis has been identified as a viable method for separating D- and L-glucose enantiomers. nih.gov Coupling CE with mass spectrometry (CE-MS) provides an additional layer of analytical power, offering high-accuracy mass analysis for definitive identification of the separated compounds.
Microfluidic and Lab-on-a-Chip Platforms for Miniaturized this compound Analysis
Microfluidic and lab-on-a-chip platforms integrate and miniaturize laboratory functions onto a single small chip, offering advantages such as reduced sample and reagent consumption, faster analysis times, and portability. Numerous microfluidic devices have been developed for glucose detection, often based on colorimetric or electrochemical readouts following an enzymatic reaction with glucose oxidase.
As with the biosensors described above, these standard microfluidic chips are specific to D-glucose. However, the versatility of lab-on-a-chip technology allows for the integration of more advanced analytical techniques. For instance, microchip capillary electrophoresis has been demonstrated for the analysis of anhydrous carbohydrates. A microfluidic platform could be designed to incorporate a chiral separation channel (similar to chiral HPLC or CE) or a non-enzymatic chiral sensor to enable the specific, miniaturized analysis of this compound. Such a device could provide a rapid, portable method for assessing the enantiomeric purity of L-glucose samples.
Computational and Theoretical Studies of Beta L Glucopyranose
Quantum Mechanical (QM) Calculations for Beta-L-Glucopyranose Conformation and Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of this compound, dictated by its electronic structure. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, energy, and electronic distribution. As enantiomers, the intrinsic energetic and electronic properties of this compound are identical to its more commonly studied counterpart, beta-D-glucopyranose. Therefore, computational studies on the D-isomer provide a direct and accurate foundation for understanding the L-isomer.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between computational cost and accuracy, making it suitable for studying the conformational energetics of molecules like this compound.
A key stereoelectronic feature governing the structure of pyranoses is the anomeric effect. This effect describes the tendency of a heteroatomic substituent at the anomeric carbon (C1) to favor an axial orientation over the sterically less hindered equatorial position. DFT calculations, often combined with Natural Bond Orbital (NBO) analysis, have been instrumental in dissecting the origins of this effect. These studies reveal that the anomeric effect arises from a combination of hyperconjugative and electrostatic interactions. Specifically, hyperconjugation involves the delocalization of electron density from a lone pair of the ring oxygen (O5) into the antibonding orbital (σ*) of the C1-O1 bond. researchgate.net
For this compound, where the C1 hydroxyl group is in an equatorial position, the classical anomeric effect is not the dominant stabilizing interaction for this group. However, DFT studies on its enantiomer, beta-D-glucopyranose, have extensively mapped the potential energy surface, revealing the relative energies of various conformers, including chairs, boats, and skew-boats. acs.orgnih.gov The standard 4C1 chair conformation is consistently identified as the global minimum in both the gas phase and aqueous solution. nih.gov The relative energies of other, higher-energy conformers are crucial for understanding the flexibility of the pyranose ring, which is important for its interaction with enzymes.
Table 1: Representative Relative Energies of beta-D-Glucopyranose Conformers from DFT Calculations (Applicable to this compound)
| Conformer | Relative Energy (kcal/mol) in Gas Phase | Reference |
| 4C1 (Chair) | 0.0 | nih.gov |
| 1C4 (Chair) | ~5-7 | nih.gov |
| Skew-Boat/Boat | ~4-6 | acs.org |
Note: The exact energy values can vary depending on the level of theory and computational method used. These values are representative of typical findings for the D-enantiomer and are directly applicable to the L-enantiomer.
Ab initio (from first principles) calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, offer a higher level of theory compared to DFT. While computationally more demanding, they provide benchmark data for the stability of different conformers. Studies on D-glucose have utilized these methods to refine the understanding of its conformational landscape. nih.govresearchgate.net
These calculations confirm that the 4C1 chair conformation of beta-D-glucopyranose is the most stable isomer, a finding that directly applies to this compound. nih.govresearchgate.net The stability is attributed to the equatorial positioning of all bulky substituents (the hydroxyl groups and the hydroxymethyl group), which minimizes steric strain.
Table 2: Calculated Relative Abundances of Hydroxymethyl Group Rotamers for beta-D-Glucopyranose in Solution (Applicable to this compound)
| Rotamer | Population (%) | Reference |
| gg (gauche-gauche) | 48 | researchgate.net |
| gt (gauche-trans) | 51 | researchgate.net |
| tg (trans-gauche) | 1 | researchgate.net |
Note: The populations are estimated from theoretical calculations that correlate well with experimental NMR data for the D-enantiomer.
Density Functional Theory (DFT) Studies on Anomeric Effects and Conformational Energetics
Molecular Dynamics (MD) Simulations of this compound in Solution and Complex Systems
While quantum mechanics excels at describing the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are the method of choice for studying the behavior of molecules over time, especially in a complex environment like a solution or when interacting with other molecules. MD simulations use classical mechanics, where the forces between atoms are described by a "force field," to calculate the trajectory of every atom in the system.
The interaction with a solvent, particularly water, is critical to the behavior of carbohydrates. MD simulations have been extensively used to study the hydration of D-glucose, and the findings are directly transferable to this compound due to the identical stereochemical interactions with achiral water molecules. nih.gov
These simulations show that water molecules form a structured hydration shell around the sugar. nih.gov The arrangement of water molecules is not uniform; it is highly dependent on the local stereochemistry of the hydroxyl groups. nih.gov The simulations can reveal the average number of hydrogen bonds formed between the sugar's hydroxyl groups and the surrounding water, as well as the lifetime of these bonds. acs.org
Ab initio molecular dynamics (AIMD) simulations, which combine the accuracy of quantum mechanics for the solute with the dynamics of classical MD for the solvent, have provided a highly detailed picture of the hydration shell. nih.govacs.org Studies on beta-D-glucose have shown that it forms a particularly high number of hydrogen bonds with water compared to its other isomers, which correlates with its high solubility. acs.org The hydration shell is characterized by both hydrophilic interactions (hydrogen bonds to hydroxyl groups) and hydrophobic interactions with the C-H groups of the pyranose ring. nih.gov Analysis of the radial distribution functions from MD simulations can quantify the distance and density of water molecules around specific atoms of the glucose molecule. researchgate.net
Table 3: Average Coordination and Hydrogen Bond Numbers for beta-D-Glucose in Aqueous Solution from AIMD Simulations (Applicable to this compound)
| Property | Value | Reference |
| Total Average Coordination Number | ~12.5 | nih.gov |
| Hydrophilic Coordination (H-Bonds) | ~10.5 | nih.gov |
| Hydrophobic Coordination | ~2.0 | nih.gov |
Note: These values represent the number of water molecules in the first hydration shell, categorized by the nature of their interaction.
In silico modeling, particularly molecular docking and MD simulations, is a powerful approach to predict and analyze how this compound might interact with biological targets like enzymes or transport proteins. nih.gov Since biological systems are chiral, L-sugars like this compound often have very different interactions with enzymes compared to their D-counterparts.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., an enzyme). iribb.orgmdpi.com The method involves sampling a large number of possible binding poses and scoring them based on a function that estimates the binding affinity. This can be used to identify potential binding sites and key interactions, such as hydrogen bonds and van der Waals contacts, between the sugar and amino acid residues in the active site. sci-hub.se
Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to understand the dynamic nature of the interaction. These simulations can reveal how the protein and ligand conformations adapt to each other and the role that water molecules play at the binding interface. For instance, a study on N-(β-d-glucopyranosyl)-arylimidazole-carboxamides used docking and DFT calculations to predict their potential as glycogen (B147801) phosphorylase inhibitors, highlighting the importance of considering ligand tautomeric states in binding calculations. mdpi.com While this study focused on a D-glucose derivative, the methodology is directly applicable to studying the interactions of this compound with its specific biological targets.
Solvent Effects on this compound Conformation and Hydration Shells
Molecular Mechanics (MM) and Force Field Development for this compound and Its Derivatives
The accuracy of MD simulations is critically dependent on the quality of the force field used. A force field is a set of parameters and mathematical functions that describe the potential energy of a system of atoms. wikipedia.org For carbohydrates, developing accurate force fields is particularly challenging due to the complex stereoelectronic effects, such as the anomeric and gauche effects, and the dense network of polar hydroxyl groups. nih.gov
Several specialized force fields for carbohydrates have been developed, including CHARMM, maynoothuniversity.ie GLYCAM, GROMOS, gromacs.org and OPLS. acs.org The parameterization process for these force fields is hierarchical. It typically starts with quantum mechanical calculations on small model compounds (like methanol (B129727) and dimethoxymethane) to derive parameters for bond lengths, angles, and dihedral terms. These parameters are then refined and validated by comparing simulation results for monosaccharides (like D-glucose) against experimental data, such as crystal structures, NMR data, and thermodynamic properties in solution. maynoothuniversity.ie
The development of a force field for D-glucose is directly applicable to this compound, as the parameters for bonds, angles, and atom types are transferable between enantiomers. The key is ensuring the force field can accurately reproduce the conformational preferences (e.g., the 4C1 chair), the rotamer populations of the hydroxymethyl group, and the anomeric equilibrium in solution. nih.gov Recent force fields, such as Martini 3 for coarse-grained simulations, have also been extended to include carbohydrates, allowing for the study of larger systems and longer timescales. acs.org
Table 4: Common Carbohydrate Force Fields and Their Features
| Force Field | Key Features | Reference(s) |
| CHARMM (e.g., C36) | Widely used for biomolecules; includes specific parameters for common hexopyranoses. | maynoothuniversity.ie |
| GLYCAM (e.g., GLYCAM06) | Specifically developed for carbohydrates; part of the AMBER family of force fields. | |
| GROMOS (e.g., 56A_CARBO) | Developed for a wide range of biomolecular systems, with specific parameter sets for sugars. | gromacs.org |
| OPLS-AA | All-atom force field with parameters for a broad range of organic and biomolecules, including carbohydrates. | acs.org |
| Martini 3 | A coarse-grained force field enabling simulations of large systems and long timescales. | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (e.g., in enzyme inhibition studies)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govijert.org For enzyme inhibitors, the goal is to predict the inhibitory potency of new or untested molecules based on their physicochemical properties, which are quantified by molecular descriptors. ijert.orgbiorxiv.org
The fundamental premise of QSAR is that the biological activity of a compound is a function of its molecular structure and properties. annamalaiuniversity.ac.indergipark.org.tr A typical QSAR study involves several key steps:
Data Set Selection: A series of structurally related this compound derivatives with experimentally determined enzyme inhibitory activities (e.g., IC₅₀ or Kᵢ values) is required. The biological activity is typically converted to a logarithmic scale (e.g., pIC₅₀ = -logIC₅₀) to create a linear relationship with the free energy of binding.
Molecular Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors are calculated. These numerical values represent different aspects of the molecule's structure and properties. researchgate.netresearchgate.net For carbohydrate derivatives like this compound, relevant descriptors would include:
Constitutional (2D) Descriptors: These describe the basic composition and connectivity of the molecule, such as molecular weight, atom counts, and topological indices (e.g., Randić index).
Geometrical (3D) Descriptors: These relate to the three-dimensional shape of the molecule, including molecular surface area, volume, and shape indices.
Physicochemical Descriptors: These quantify properties like hydrophobicity (logP), molar refractivity (a measure of polarizability and volume), and polar surface area (PSA). dergipark.org.tr
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these include electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges. dergipark.org.tr
Model Development and Statistical Analysis: A mathematical model is constructed to correlate the molecular descriptors (independent variables) with the biological activity (dependent variable). nih.gov Common statistical methods include:
Multiple Linear Regression (MLR): This method creates a linear equation that best describes the relationship between the activity and a small number of significant descriptors. biorxiv.organnamalaiuniversity.ac.in
Partial Least Squares (PLS): A more advanced regression technique that is particularly useful when the number of descriptors is large or when they are correlated with each other. slideshare.net
Model Validation: The developed QSAR model must be rigorously validated to ensure its statistical significance and predictive power. researchgate.net Key validation techniques include:
Internal Validation (Cross-validation): Often performed using the leave-one-out (LOO) method, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. The cross-validated correlation coefficient (q²) is a measure of the model's internal robustness. biorxiv.org
External Validation: The model's predictive ability is tested on an external set of compounds (a test set) that were not used in the model development process. researchgate.net
Y-Randomization: The biological activity data is randomly shuffled to ensure that the original correlation is not due to chance. researchgate.net
Illustrative Research Findings
In the absence of specific studies on this compound, a hypothetical dataset can illustrate the structure of QSAR findings. Imagine a study on a series of this compound derivatives designed to inhibit a hypothetical enzyme, "L-glucosidase." The derivatives might vary by the substituent (R-group) at the C1 position.
A QSAR study would first generate data similar to that presented in the interactive table below.
Interactive Data Table: Hypothetical QSAR Data for this compound Derivatives
| Derivative (Substituent at C1) | Experimental pIC₅₀ | LogP (Hydrophobicity) | Molar Refractivity (MR) | Dipole Moment |
| -OH | 4.5 | -2.5 | 35.1 | 2.8 |
| -OCH₃ | 4.8 | -2.1 | 40.3 | 2.5 |
| -F | 4.6 | -2.3 | 34.9 | 3.1 |
| -NH₂ | 5.1 | -2.8 | 38.2 | 2.2 |
| -CH₂OH | 4.9 | -2.7 | 41.5 | 2.9 |
| -COOH | 5.5 | -2.9 | 42.0 | 3.5 |
Following data generation, a statistical method like MLR could yield a hypothetical QSAR equation:
pIC₅₀ = 0.5 * (MR) - 0.8 * (LogP) + 0.3 * (Dipole Moment) + C
From this hypothetical model, one could infer that:
An increase in Molar Refractivity (related to size and polarizability) is beneficial for inhibitory activity.
A decrease in LogP (i.e., increased hydrophilicity) is favorable.
A higher dipole moment contributes positively to the activity.
Such insights are invaluable for rational drug design, allowing medicinal chemists to prioritize the synthesis of new derivatives with a higher probability of being potent enzyme inhibitors. For example, based on this hypothetical model, a chemist might design a new derivative with a larger, more polar substituent at the C1 position to enhance its inhibitory effect.
While the direct application of QSAR to this compound derivatives for enzyme inhibition remains an underexplored area, the methodology provides a powerful framework for future research in designing specific inhibitors based on this scaffold.
Emerging Applications of Beta L Glucopyranose and Its Derivatives in Advanced Materials and Biotechnology
Role of Beta-L-Glucopyranose in Glyconanomaterials and Biomaterials Development
The integration of this compound into nanomaterials and biomaterials offers a novel approach to creating structures with enhanced stability and specific functionalities. Its resistance to biological systems commonly adapted to D-sugars is a key advantage.
Synthesis of this compound-Functionalized Nanoparticles and Surfaces
The functionalization of nanoparticles and surfaces with carbohydrates, creating so-called glyconanomaterials, is a burgeoning field. While many studies utilize D-glucose, the methodologies are directly applicable to its L-enantiomer. The synthesis of glucose-capped gold nanoparticles (AuNPs), for instance, can be achieved through chemical reduction methods where the sugar acts as both a reducing and capping agent. plos.org For example, 2-deoxy-D-glucose has been used to create AuNPs at room temperature. plos.org Similarly, this compound can be tethered to nanoparticle surfaces to create stable nanostructures.
Another powerful technique is the formation of self-assembled monolayers (SAMs) on surfaces, particularly gold. nih.gov Thiolated L-glucose derivatives can spontaneously form well-ordered monolayers on a gold substrate. nih.govias.ac.in These L-glycan-coated surfaces are particularly interesting for creating biologically inert coatings or for studying specific chiral recognition events at the molecular level. The stability of these SAMs allows for the creation of robust platforms for various applications, including biosensors and biocompatible coatings. ias.ac.inresearchgate.net The primary advantage of using this compound in this context is its ability to resist non-specific binding and degradation by enzymes that typically interact with D-glucose, thus providing a more stable and specific interface.
Table 1: Methods for Functionalizing Surfaces with Glucose Analogs
| Method | Substrate | Linkage Chemistry | Key Feature of L-Glucose Use |
|---|---|---|---|
| Chemical Reduction | Gold Nanoparticles | Adsorption / Covalent | Acts as capping/reducing agent, provides biological stability. plos.org |
| Self-Assembled Monolayers (SAMs) | Gold Surfaces | Thiol-Gold Interaction | Forms dense, stable, and ordered monolayers resistant to enzymatic action. nih.gov |
| Layer-by-Layer Assembly | Various | Electrostatic | Allows for the creation of multilayered functional films. ias.ac.in |
Application of this compound as a Chiral Building Block in Synthetic Chemistry
The distinct stereochemistry of this compound makes it a valuable chiral starting material for the synthesis of complex molecules that are otherwise difficult to access.
Design and Synthesis of L-Sugar Analogs as Enzymatic Probes or Modulators
The unnatural configuration of L-sugars makes their derivatives potent tools for probing and modulating enzyme activity. Because they are not recognized by most enzymes in the same way as their D-counterparts, they can act as inhibitors or unique signaling molecules.
Research has shown that polyphosphorylated analogues derived from L-glucose can act as modulators of the d-myo-inositol 1,4,5-trisphosphate (InsP3) receptor, a key component in calcium signaling pathways. acs.org Specifically, methyl α-L-glucopyranoside 2,3,6-trisphosphate and methyl α-L-glucopyranoside 2,4,6-trisphosphate, synthesized from L-glucose, were found to be active ligands, whereas their D-enantiomers were not. acs.org This highlights the stereospecificity of the receptor and the potential for L-sugars to create highly selective probes and modulators. acs.org Furthermore, L-glycosidic flavonoid derivatives have been synthesized and evaluated as inhibitors of enzymes like ecto-nucleoside triphosphate diphosphohydrolase, demonstrating the utility of L-sugar scaffolds in drug design. nih.gov
Table 2: Examples of L-Sugar Analogs as Probes and Modulators
| L-Sugar Derivative | Target | Application | Finding |
|---|---|---|---|
| Methyl α-L-glucopyranoside trisphosphates | Ins(1,4,5)P3 Receptor | Signal Transduction Probe | Active ligands, while D-enantiomers are inactive, showing high stereospecificity. acs.org |
| Quercetin-3-O-β-L-glucoside derivatives | TcNTPDase1 | Enzyme Inhibition | Synthesized as potential inhibitors for parasitic enzymes. nih.gov |
| L-Arabinopyranose derivatives | β-galactosidase | Enzymatic Probe | Used to study the reverse reaction mechanism of the enzyme. nih.gov |
Stereoselective Synthesis of Complex Molecules Utilizing this compound Scaffolds
This compound serves as a versatile chiral scaffold for the total synthesis of complex natural products and their analogues. Its well-defined stereocenters provide a template for building intricate molecular architectures with high stereocontrol.
A notable example is the use of L-glucose in the synthesis of cyclophellitol, a potent β-D-glucosidase inhibitor. nih.gov In this synthesis, an oxime derived from L-glucose undergoes a stereospecific intramolecular cycloaddition to form a key isoxazoline (B3343090) intermediate, demonstrating how the L-sugar framework can direct the stereochemical outcome of crucial reactions. nih.gov The synthesis of various rare sugars, including L-gulose and 6-deoxy-L-glucose, can also be achieved from precursors that establish the L-gluco motif early in the synthetic route. nih.gov While many synthetic strategies for glycopeptides and other complex molecules have been developed using the more common D-glucose, the principles of using a sugar backbone to control stereochemistry are identical. acs.orgrsc.org The use of L-glucose provides access to the enantiomeric series of these complex molecules, which is crucial for studying stereospecific biological interactions and developing enantiomerically pure pharmaceuticals.
Biotechnological Applications of this compound in Fermentation and Bioprocessing
The general resistance of L-glucose to metabolism by most microorganisms makes it a unique tool in biotechnology. While D-glucose is a primary substrate for fermentation pathways like glycolysis, leading to products such as ethanol (B145695) and lactic acid, L-glucose is typically not catabolized. wikipedia.orgnih.govscielo.org.co
This inertness is the basis for its application in fermentation and bioprocessing. L-glucose can be used as a non-metabolizable control or tracer in studies of microbial metabolism. Its presence does not interfere with the primary fermentation process but allows for the monitoring of physical parameters or the selection of specific microbial strains capable of utilizing rare sugars.
While most industrial fermentation focuses on converting common sugars like D-glucose into valuable chemicals, there is growing interest in the biotechnological production of rare sugars, including L-glucose itself. sci-hub.sesci-hub.se Enzymatic synthesis provides a route to L-glucose from simpler, achiral precursors. For example, L-glucose can be synthesized enzymatically from dihydroxyacetone phosphate (B84403) and L-glyceraldehyde. acs.org Furthermore, scalable syntheses from precursors like meso-d-glycero-d-guloheptitol are being developed to make L-glucose and related sugars more accessible for research and application. nih.gov These production methods are critical for supplying the L-sugars needed for the advanced applications described in the preceding sections. The development of microbial factories or enzymatic cascades for L-glucose production is an active area of research, promising to unlock the full potential of this rare sugar in biotechnology. nih.govacs.org
Substrate for Specialized Microbial Fermentations and Biotransformations
While most organisms cannot utilize L-glucose as an energy source, some microorganisms possess unique enzymatic pathways capable of its biotransformation. wikipedia.orgchemicalbook.com This has opened avenues for the use of this compound as a specific substrate in specialized microbial fermentations.
Researchers have investigated the use of microorganisms to produce other rare L-sugars from L-glucose. For instance, some bacteria can convert L-glucose into L-fructose, a precursor for other valuable L-sugars. google.com The biotransformation of saponins, a class of chemical compounds found in various plant species, has also been explored using microbial fermentation. In some cases, this involves the enzymatic modification of sugar moieties, which can include L-glucose derivatives. mdpi.com
The enzymatic hydrolysis of glycosidic bonds is a key process in many biotransformations. Beta-glucosidases are enzymes that catalyze the breakdown of β-glycosidic bonds, and some microorganisms produce these enzymes with activity towards L-glucose derivatives. frontiersin.orgnih.gov For example, Lactiplantibacillus plantarum has been shown to possess β-glucosidase activity that can modify glycosylated compounds during fermentation, potentially including those with L-glucose units. nih.gov These microbial biotransformations are crucial for producing specific, high-value compounds that are difficult to synthesize chemically. The ability to use whole-cell biocatalysts or isolated enzymes for these transformations offers a more sustainable and selective approach compared to traditional chemical methods. researchgate.netresearchgate.net
Asymmetric Synthesis of Specialty Chemicals via L-Sugar Intermediates
The unique chiral structure of this compound makes it a valuable starting material, or intermediate, in the asymmetric synthesis of specialty chemicals. Asymmetric synthesis is a method of chemical synthesis that produces a specific stereoisomer of a compound. L-sugars, including L-glucose, are part of the "chiral pool," which consists of readily available, enantiomerically pure compounds that can be used to introduce chirality into a synthetic route. wikipedia.org
The synthesis of L-nucleoside analogues, which are important antiviral and anticancer agents, often utilizes L-sugars as key precursors. researchgate.netresearchgate.netnih.gov The specific stereochemistry of L-glucose and its derivatives can be exploited to create the desired chiral centers in the final drug molecule.
Several strategies have been developed for the synthesis of L-sugars themselves, which can then be used in further synthetic pathways. These methods include:
De novo synthesis: This approach builds the sugar molecule from non-carbohydrate precursors using asymmetric reactions to control the stereochemistry. mdpi.com
Elaboration of D-sugars: This involves chemically modifying common D-sugars, such as D-glucose, to invert the stereocenters and produce the corresponding L-sugar. rhhz.net
Enzymatic synthesis: Enzymes can be used to catalyze specific stereoselective reactions, offering a highly efficient and environmentally friendly route to L-sugars. numberanalytics.comacs.org For example, aldolases can be used for the asymmetric carbon-carbon bond formation required to build the sugar backbone. researchgate.net
The following table summarizes some of the enzymatic approaches for L-sugar synthesis:
| Enzyme Class | Substrate(s) | Product(s) | Reference |
| Isomerases | L-arabinose | L-ribulose | researchgate.net |
| Isomerases | L-fructose | L-glucose | google.com |
| Aldolases | Dihydroxyacetone phosphate, L-glyceraldehyde | L-fructose | acs.orgresearchgate.net |
| Oxidoreductases | D-sorbitol | L-glucose |
These synthetic methods provide access to a wide range of L-sugar intermediates, enabling the production of complex and valuable specialty chemicals.
Utilization of this compound in Analytical Reagents and Certified Standards
In the field of analytical chemistry, the availability of pure, well-characterized reference materials is essential for accurate and reliable measurements. This compound and its derivatives serve as important analytical reagents and certified standards. medchemexpress.commedchemexpress.com
Given that L-glucose is a rare sugar, having a certified standard is crucial for its identification and quantification in various matrices. These standards are used to calibrate analytical instruments, validate analytical methods, and as a reference in quality control processes. For example, a certified standard of levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose), an anhydride (B1165640) of glucose, is used in environmental analysis to trace biomass burning. medchemexpress.com While this is a D-glucose derivative, the principle applies to L-sugars as well.
The acetate (B1210297) derivative of L-glucose, L-glucose pentaacetate, is used as a biochemical reagent in research. medchemexpress.com The availability of different forms, such as the α- and β-anomers of both D- and L-glucose pentaacetate, allows for specific applications in studying enzyme kinetics and carbohydrate chemistry.
The following table lists some of the applications of this compound and its derivatives as analytical reagents and standards:
| Compound | Application |
| This compound | Certified reference material for analytical method development and validation. |
| L-Glucose pentaacetate | Biochemical reagent for research in carbohydrate chemistry and enzymology. medchemexpress.com |
| Isotope-labeled L-glucose | Internal standard for quantitative analysis by mass spectrometry. |
The use of this compound and its derivatives as analytical standards ensures the accuracy and comparability of data across different laboratories and studies, which is fundamental for scientific advancement and regulatory compliance.
Future Research Directions and Challenges in Beta L Glucopyranose Studies
Expanding Stereoselective Synthetic Methodologies for Accessing Beta-L-Glucopyranose and Its Glycoconjugates
A primary bottleneck in the study of this compound is its limited availability, as it does not typically occur in nature and must be produced synthetically. wikipedia.org The development of efficient, scalable, and stereoselective synthetic routes is therefore a foundational challenge.
Current Challenges and Future Directions:
Improving Stereocontrol: Achieving high stereoselectivity to exclusively form the β-anomer of the L-sugar is a significant hurdle. Many glycosylation reactions yield a mixture of α and β anomers, requiring difficult and costly purification steps. nih.gov Future research must focus on developing new glycosyl donors, acceptors, and catalyst systems that provide precise control over the stereochemical outcome.
Cost-Effective and Sustainable Methods: Traditional glycosylation methods, such as the Koenigs-Knorr method, often rely on expensive and toxic heavy metal promoters like silver or mercury salts, which also pose separation challenges. researchgate.net A major research thrust is the development of greener and more cost-effective alternatives. The use of less toxic and easily separable promoters, such as lithium carbonate (LiCO₃), represents a promising avenue for creating more sustainable synthetic pathways. researchgate.net
Complex Glycoconjugates: Synthesizing complex glycoconjugates containing this compound presents further challenges. The synthesis of a proposed biosynthetic precursor of the avilamycin (B193671) antibiotics, a disaccharide containing an α-L-lyxopyranosyl moiety linked to a glucopyranose, highlights the complexity of multi-step syntheses and the need to compare different strategies to optimize yield and stereoselectivity. nih.gov Future work will involve designing modular strategies that allow for the efficient assembly of complex L-sugar-containing oligosaccharides and glycoconjugates.
| Synthetic Method | Glycosyl Donor/Acceptor Example | Promoter/Catalyst | Key Challenges & Future Directions | Reference(s) |
| Trichloroacetimidate (B1259523) Method | 2,3,4-tri-O-acetyl-α-L-lyxopyranosyl trichloroacetimidate | BF₃·OEt₂ | Optimizing stereoselectivity (e.g., achieving >10:1 β:α ratios); improving yields. | nih.gov |
| Koenigs-Knorr Method | Peracetylated glycosyl halides | Silver or Mercury salts | High cost, toxicity of promoters, difficult separation. | researchgate.net |
| Modified Glycosylation | Peracetylated glycosyl halides with various alcohols | LiCO₃ (Lithium Carbonate) | Exploring a wider range of environmentally friendly and cost-effective promoters. | researchgate.net |
| Multi-step Synthesis from Uronates | Δ⁴-uronate monosaccharides | NBS, Borane-THF complex, TiBr₄ | Managing multiple protection/deprotection steps; improving yields in reduction and rearrangement steps. | acs.orgresearchgate.net |
Deeper Elucidation of this compound Biological Roles and Metabolic Pathways in Diverse Organisms
The prevailing understanding is that L-glucose is metabolically inert in most organisms because key enzymes like hexokinase cannot phosphorylate it, preventing its entry into the glycolytic pathway. wikipedia.org However, recent discoveries challenge this dogma and suggest that metabolic pathways for L-sugars may exist in nature.
Current Challenges and Future Directions:
Searching for L-Sugar Metabolizing Organisms: While L-glucose is not metabolized by humans, its biological role in the broader biosphere is largely unknown. A significant challenge is to systematically screen diverse ecosystems for microorganisms that can utilize L-sugars. The discovery of L-glucose-utilizing bacteria and the enzyme D-threo-aldose 1-dehydrogenase in Trinickia caryophylli capable of oxidizing L-glucose are sentinel findings. wikipedia.orgrcsb.org
Identifying Novel Enzymes and Pathways: The recent identification of α-L-glucosidases from Cecembia lonarensis strongly implies the existence of natural α-L-glucosides. rcsb.org A crucial future direction is to search for the natural substrates of these enzymes, which could include glycoconjugates of this compound. Researchers must work to isolate and characterize new enzymes, such as potential "beta-L-glucosidases" or L-sugar transporters, and elucidate the complete metabolic pathways in which they operate.
Understanding Stereospecific Recognition: The minimal biological action of beta-L-glucose in most systems underscores the exquisite stereospecificity of enzymes and receptors. sarchemlabs.com Future research can use this compound and its derivatives as molecular probes to study the binding pockets of glucose-processing enzymes and transporters, providing insights into the structural basis of D-sugar selection.
Advancements in Integrated Spectroscopic and Computational Tools for Comprehensive this compound Analysis
A thorough understanding of this compound requires detailed knowledge of its three-dimensional structure, conformational dynamics, and interactions with its environment. Integrating advanced analytical techniques with powerful computational models is essential for achieving this comprehensive picture.
Current Challenges and Future Directions:
High-Resolution Structural Analysis: Distinguishing between anomers (α vs. β) and enantiomers (D vs. L) can be challenging with conventional techniques. While NMR spectroscopy is a powerful tool for characterizing carbohydrate conformations in solution, new methods are needed for higher resolution and for studying complex mixtures. The development of ultrawideband terahertz (THz) spectroscopy, which can differentiate D- and L-glucose and their anomers in the solid state, represents a significant technological leap. mdpi.com
Mapping Conformational Landscapes: The pyranose ring is not static; it exists in various conformations (chairs, boats, skew-boats). Computational methods like ab initio metadynamics have been used to map the conformational free energy landscape of beta-D-glucopyranose, revealing that the molecule's stable forms can deviate from idealized canonical structures. acs.org Applying these advanced computational tools to this compound will provide a deeper understanding of its dynamic behavior.
Integrating Experiment and Computation: The most powerful approach involves the integration of experimental data and computational modeling. For instance, X-ray crystallographic data can be combined with molecular dynamics (MD) simulations and docking studies to elucidate how a glucose-based molecule binds to an enzyme and induces conformational changes. nih.gov Future research will increasingly rely on this synergistic approach, using experimental data from NMR or THz spectroscopy to validate and refine computational models, leading to more accurate predictions of the structure and function of this compound and its derivatives.
| Analytical/Computational Tool | Application to this compound | Future Research Focus | Reference(s) |
| NMR Spectroscopy | Determining anomeric configuration and solution conformation. | High-field NMR for studying complex glycoconjugates; solid-state NMR for structural analysis. | |
| Terahertz (THz) Spectroscopy | Differentiating enantiomers (D/L) and anomers (α/β) in the solid state. | Expanding to solution-phase analysis; combining with microscopy for spatial mapping. | mdpi.com |
| X-Ray Crystallography | Determining precise 3D atomic structure in complex with proteins. | Co-crystallization with newly discovered L-sugar processing enzymes. | nih.gov |
| Molecular Dynamics (MD) & Docking | Simulating binding events and conformational changes in proteins. | Enhancing force fields for L-sugars; simulating interactions with membranes and materials. | nih.gov |
| Ab Initio Metadynamics | Calculating the conformational free energy landscape. | Mapping the complete conformational space and transition pathways for this compound. | acs.org |
Exploring Novel and Sustainable Applications of this compound in Green Chemistry and Advanced Materials Science
The unique properties of this compound—namely its sweet taste and resistance to metabolic degradation by most organisms—make it an intriguing candidate for novel applications, provided that synthetic challenges can be overcome.
Current Challenges and Future Directions:
Platform Chemicals for Green Chemistry: The high cost of manufacturing L-glucose has hindered its commercialization as a low-calorie sweetener. wikipedia.org A forward-looking research goal is to develop this compound as a novel, chiral platform molecule. Drawing inspiration from the use of levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose) derived from cellulose (B213188) pyrolysis as a building block for value-added chemicals, researchers could explore the conversion of this compound into an L-series anhydride (B1165640). rsc.org This could serve as a precursor for unique biodegradable polymers, pharmaceuticals, or other specialty chemicals.
Advanced Materials with Novel Properties: The vast field of materials science is built upon D-glucose polymers like cellulose and starch. A significant future direction is the synthesis and characterization of materials based on L-glucose. Polysaccharides made from L-glucose would have fundamentally different properties from their natural counterparts. These "L-celluloses" or "L-starches" would likely exhibit unique physical characteristics (e.g., solubility, mechanical strength) and, crucially, would be resistant to degradation by common cellulases and amylases. This could lead to the development of highly durable, bio-inert materials for specialized applications in medicine or materials science. The challenge lies in developing polymerization methods for L-sugars and exploring the structure-property relationships of these new materials.
Q & A
Q. How is the chair conformation of β-L-glucopyranose determined experimentally?
The chair conformation is derived by mirroring the structure of β-D-glucopyranose (its enantiomer) and performing a ring-flip to achieve the most stable configuration. This process involves inversion of stereochemistry at all chiral centers followed by computational or crystallographic validation. For example, β-L-glucopyranose’s –CH₂OH and anomeric –OH groups occupy axial positions in the flipped chair conformation, as shown in mirror-image modeling .
Q. What methods are used to confirm the identity and purity of synthesized β-L-glucopyranose?
Characterization involves nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) to assign stereochemistry, X-ray crystallography for absolute configuration, and polarimetry to measure optical rotation. Comparative analysis with β-D-glucopyranose is critical, as their physical properties (e.g., density: 1.732 g/cm³, refractive index: 1.635) differ slightly due to enantiomeric relationships .
Q. Why does β-L-glucopyranose not participate in glycolysis despite structural similarity to D-glucose?
β-L-glucopyranose cannot be phosphorylated by hexokinase, the first enzyme in glycolysis, due to stereochemical incompatibility. This specificity is confirmed via enzymatic assays showing no ATP consumption or product formation, contrasting with D-glucose .
Advanced Research Questions
Q. How do computational methods like metadynamics elucidate the conformational free energy landscape of β-L-glucopyranose?
Q. What experimental and theoretical approaches resolve contradictions in hydrogen bonding patterns of β-L-glucopyranose?
Electron density topological analysis (B3LYP/MP2 methods) reveals no intramolecular H-bonding between adjacent OH groups due to missing bond critical points (BCPs). However, cooperative bidentate H-bonds with water occur, characterized by BCPs with elevated electron density (ρ ≈ 0.03–0.04 a.u.), validated via crystallography and molecular dynamics .
Q. How can ring puckering coordinates (Cremer-Pople parameters) quantify conformational distortions in β-L-glucopyranose?
Cremer-Pople parameters define puckering amplitude () and phase angles (, ) to describe deviations from planarity. For β-L-glucopyranose, these parameters are derived from crystallographic or NMR data and compared to computational models. Discrepancies between experimental and theoretical puckering itineraries (e.g., in enzyme complexes) highlight substrate preactivation mechanisms .
Q. What methodological challenges arise when studying β-L-glucopyranose’s aqueous stability?
β-L-glucopyranose undergoes mutarotation in solution, interconverting between α/β anomers and furanose/pyranose forms. Kinetic studies using H NMR or polarimetry track equilibrium shifts, requiring temperature/pH control to isolate intermediates. Hydrolysis rates differ from D-glucose due to altered hydrogen bonding with water .
Data Contradiction and Validation
Q. How to address discrepancies between computational predictions and experimental observations of β-L-glucopyranose conformers?
Discrepancies (e.g., fewer free energy minima than idealized models) arise from approximations in force fields or solvent effects. Validation involves hybrid QM/MM simulations, experimental free energy measurements (e.g., calorimetry), and benchmarking against high-resolution X-ray data of enzyme-bound states .
Q. Why do some studies report intramolecular H-bonding in β-L-glucopyranose, while others refute it?
Misinterpretations stem from conflating geometric proximity (e.g., O–O distances < 3 Å) with topological criteria (BCPs). Rigorous analysis requires quantum mechanical calculations of electron density (e.g., AIM theory) to confirm H-bond existence, as done for β-D-glucopyranose .
Methodological Recommendations
Q. What protocols ensure reproducibility in synthesizing β-L-glucopyranose derivatives for enzymatic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
